molecular formula C22H21FINO8S B1460598 (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate CAS No. 1868173-33-4

(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

Cat. No. B1460598
CAS RN: 1868173-33-4
M. Wt: 605.4 g/mol
InChI Key: CADOMGBBYLEKSI-UHFFFAOYSA-M
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Description

“(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate” is a diaryliodonium salt used in metal-free arylation reagents in organic synthesis . It is a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular formula of this compound is C22H21FINO8S, and its molecular weight is 605.37 g/mol . The structure consists of a 5-fluoro-2-nitrophenyl group, a 2,4,6-trimethoxyphenyl group, and an iodine atom connecting these two groups .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It is sensitive to light and heat, and should be stored at a temperature between 0-10°C .

Scientific Research Applications

Synthesis of Complex Organic Molecules

This compound is a hypervalent iodine reagent, which is particularly useful in the synthesis of complex organic molecules. It facilitates the metal-free arylation of heteroatom nucleophiles, allowing for the construction of intricate molecular architectures without the need for transition metal catalysts . This is especially valuable in pharmaceutical research where metal contaminants are undesirable.

Medicinal Chemistry

In medicinal chemistry, the compound’s ability to introduce aryl groups into a molecule can be exploited to modify the pharmacokinetic properties of drug candidates. This can enhance the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles, leading to improved efficacy and safety .

Material Science

The compound’s reactivity towards various substrates makes it a valuable tool in material science. It can be used to modify the surface properties of materials, such as polymers, to improve their performance characteristics like thermal stability, mechanical strength, and chemical resistance .

Photocatalysis

As a bench-stable reagent, it can be employed in photocatalytic processes. Its ability to generate radical species upon light irradiation can initiate various chemical transformations, which is beneficial in developing new methods for constructing carbon-carbon bonds in an environmentally friendly manner .

Asymmetric Synthesis

The compound is also useful in asymmetric synthesis. It can be used to create chiral centers with high enantiomeric excess, which is crucial for the production of enantiomerically pure pharmaceuticals .

Pesticide Development

In the field of agrochemistry, the compound’s arylation capabilities can be utilized to develop novel pesticides. By introducing aryl groups into existing pesticide frameworks, researchers can create compounds with enhanced potency and selectivity against agricultural pests .

Safety and Hazards

This compound can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

(5-fluoro-2-nitrophenyl)-(2,4,6-trimethoxyphenyl)iodanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FINO5.C7H8O3S/c1-21-10-7-13(22-2)15(14(8-10)23-3)17-11-6-9(16)4-5-12(11)18(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-8H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADOMGBBYLEKSI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=C(C=CC(=C2)F)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FINO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

CAS RN

1868173-33-4
Record name (5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
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(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
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(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
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(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
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(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Reactant of Route 6
(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

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